molecular formula C13H13F2NO4 B2612131 1-[2-(Difluoromethoxy)benzoyl]pyrrolidine-2-carboxylic acid CAS No. 1101842-37-8

1-[2-(Difluoromethoxy)benzoyl]pyrrolidine-2-carboxylic acid

Cat. No.: B2612131
CAS No.: 1101842-37-8
M. Wt: 285.247
InChI Key: QTAYEQHTTYYOEZ-UHFFFAOYSA-N
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Description

1-[2-(Difluoromethoxy)benzoyl]pyrrolidine-2-carboxylic acid is a synthetic organic compound with the molecular formula C13H13F2NO4 and a molecular weight of 285.24 g/mol This compound is characterized by the presence of a difluoromethoxy group attached to a benzoyl ring, which is further connected to a pyrrolidine ring with a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(Difluoromethoxy)benzoyl]pyrrolidine-2-carboxylic acid typically involves the following steps:

    Formation of the Benzoyl Intermediate: The initial step involves the reaction of 2-(difluoromethoxy)benzoic acid with a suitable activating agent, such as thionyl chloride, to form the corresponding acid chloride.

    Coupling with Pyrrolidine: The acid chloride is then reacted with pyrrolidine in the presence of a base, such as triethylamine, to form the benzoyl-pyrrolidine intermediate.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-[2-(Difluoromethoxy)benzoyl]pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Scientific Research Applications

1-[2-(Difluoromethoxy)benzoyl]pyrrolidine-2-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[2-(Difluoromethoxy)benzoyl]pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The difluoromethoxy group can enhance the compound’s lipophilicity, facilitating its penetration into biological membranes. The benzoyl and pyrrolidine moieties can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    1-[2-(Methoxy)benzoyl]pyrrolidine-2-carboxylic acid: Similar structure but with a methoxy group instead of a difluoromethoxy group.

    1-[2-(Chloromethoxy)benzoyl]pyrrolidine-2-carboxylic acid: Contains a chloromethoxy group instead of a difluoromethoxy group.

    1-[2-(Trifluoromethoxy)benzoyl]pyrrolidine-2-carboxylic acid: Features a trifluoromethoxy group instead of a difluoromethoxy group.

Uniqueness

1-[2-(Difluoromethoxy)benzoyl]pyrrolidine-2-carboxylic acid is unique due to the presence of the difluoromethoxy group, which imparts distinct physicochemical properties such as increased lipophilicity and potential for enhanced biological activity compared to its analogs .

Properties

IUPAC Name

1-[2-(difluoromethoxy)benzoyl]pyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F2NO4/c14-13(15)20-10-6-2-1-4-8(10)11(17)16-7-3-5-9(16)12(18)19/h1-2,4,6,9,13H,3,5,7H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTAYEQHTTYYOEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C2=CC=CC=C2OC(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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